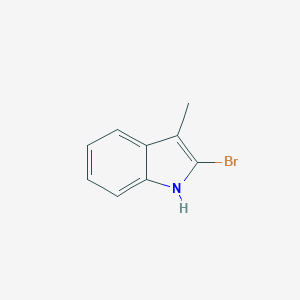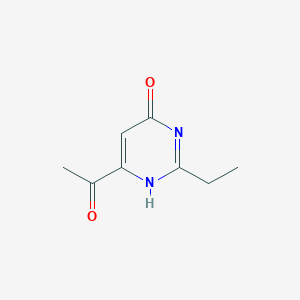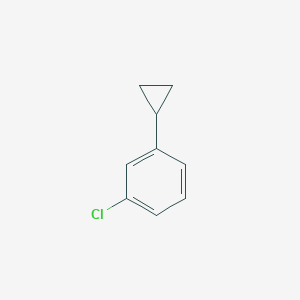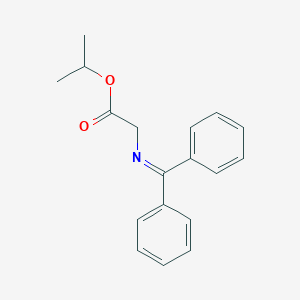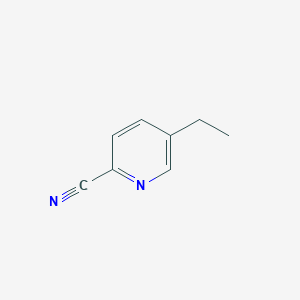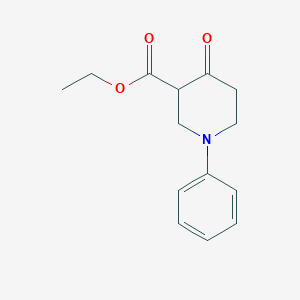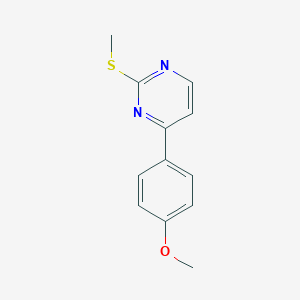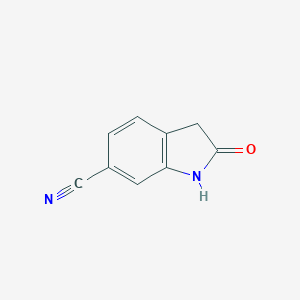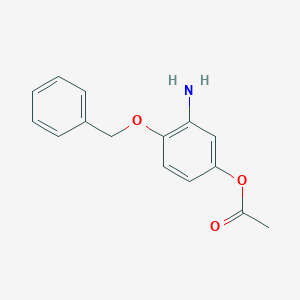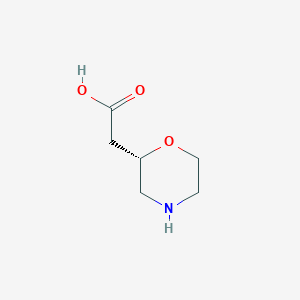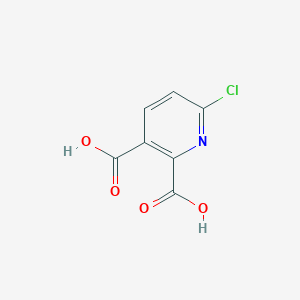
6-chloropyridine-2,3-dicarboxylic Acid
説明
6-Chloropyridine-2,3-dicarboxylic Acid is a chemical compound with the molecular formula C7H4ClNO4 . It is a halogenated derivative of pyridine . It is known to be a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical properties of 6-Chloropyridine-2,3-dicarboxylic Acid include a molar refractivity of 43.09 cm³, a molar volume of 119.6 cm³, a surface tension of 83.3 dyne/cm, a density of 1.684 g/cm³, a flash point of 223 °C, an enthalpy of vaporization of 74.09 kJ/mol, and a boiling point of 445.1 °C at 760 mmHg .科学的研究の応用
Application 1: Synthesis of Biologically Active Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: The chloropyridine moiety is a key structural element of many biologically active compounds such as (-)-epibatidine, ABT-594, and imidacloprid, acting at mammalian and insect nicotinic acetylcholine receptor (nAChR) . It has been involved as building blocks in a variety of transformation including cross-coupling, amination, and metalation reactions .
- Methods of Application: The synthesis of pyridinedicarboxylic acids offers the most concise synthetic route to the pyrrolopyridine molecules . This chemistry highly depends on the availability of quinolinic and cinchomeronic acid precursors . A general procedure for the convenient preparation of halide-containing quinolinic and cinchomeronic acids, employing ruthenium tetroxide oxidation of the corresponding quinolines and isoquinolines has been reported .
Application 2: Environmental Science
- Scientific Field: Environmental Science
- Summary of the Application: 6-Chloropyridine-3-carboxylic acid (6-chloronicotinic acid/6-CNA) has been used to study its photolytic and photocatalytic degradation . 6-CNA is a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid and is known to appear in different environmental matrices .
- Methods of Application: The product has been used as a media component during the isolation of 6-CNA degrading bacterial strain from imidacloprid-exposed soil samples .
- Results or Outcomes: The study of its photolytic and photocatalytic degradation helps in understanding the environmental impact of such compounds .
Application 3: Synthesis of Pyrithiones and Chlorphenamines
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 2-Chloropyridine, an isomer of chloropyridine, is used in the agricultural business to produce fungicides and insecticides . In addition, it is used to produce antihistamines and antiarrythmics for medicinal use .
- Methods of Application: 2-Choropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield . When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
- Results or Outcomes: Disopyramide and chlorphenamine are examples of commercially available pyrithiones and chlorphenamines .
Application 4: Photolytic and Photocatalytic Degradation Study
- Scientific Field: Environmental Chemistry
- Summary of the Application: 6-Chloropyridine-3-carboxylic acid (6-chloronicotinic acid/6-CNA) has been used to study its photolytic and photocatalytic degradation . 6-CNA is a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid and is known to appear in different environmental matrices .
- Methods of Application: The product has been used as a media component during the isolation of 6-CNA degrading bacterial strain from imidacloprid-exposed soil samples .
- Results or Outcomes: The study of its photolytic and photocatalytic degradation helps in understanding the environmental impact of such compounds .
Application 5: Synthesis of Pyrithiones and Chlorphenamines
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 2-Chloropyridine, an isomer of chloropyridine, is used in the agricultural business to produce fungicides and insecticides . In addition, it is used to produce antihistamines and antiarrythmics for medicinal use .
- Methods of Application: 2-Choropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield . When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .
- Results or Outcomes: Disopyramide and chlorphenamine are examples of commercially available pyrithiones and chlorphenamines .
Application 6: Photolytic and Photocatalytic Degradation Study
- Scientific Field: Environmental Chemistry
- Summary of the Application: 6-Chloropyridine-3-carboxylic acid (6-chloronicotinic acid/6-CNA) has been used to study its photolytic and photocatalytic degradation . 6-CNA is a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid and is known to appear in different environmental matrices .
- Methods of Application: The product has been used as a media component during the isolation of 6-CNA degrading bacterial strain from imidacloprid-exposed soil samples .
- Results or Outcomes: The study of its photolytic and photocatalytic degradation helps in understanding the environmental impact of such compounds .
特性
IUPAC Name |
6-chloropyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-2-1-3(6(10)11)5(9-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSYXDLIFFSYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464716 | |
| Record name | 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-2,3-dicarboxylic Acid | |
CAS RN |
127437-44-9 | |
| Record name | 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



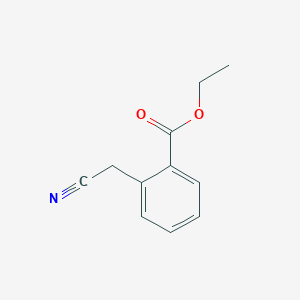
![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)

